molecular formula C11H16O8 B12294572 Xylopyranose triacetate

Xylopyranose triacetate

Cat. No.: B12294572
M. Wt: 276.24 g/mol
InChI Key: NHLHTUYICZOCMA-UHFFFAOYSA-N
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Description

Xylopyranose triacetate refers to derivatives of β-D-xylopyranose where three hydroxyl groups are acetylated. Common variants include 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide (CAS 53784-33-1) and 4-O-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-D-xylopyranose 1,2,3-triacetate, an intermediate in synthesizing xylo-oligosaccharides with biomedical applications . These compounds are characterized by their acetylated positions, which enhance stability and reactivity for pharmaceutical and biochemical synthesis. Key applications include:

  • Pharmaceutical intermediates: Used in anticancer drug research and antibiotic development .
  • Glycoprotein synthesis: Critical for vaccine production and glycosylation studies .
  • Oligosaccharide production: Xylotriose derivatives exhibit prebiotic and antimicrobial properties .

Properties

IUPAC Name

(4,5-diacetyloxy-6-hydroxyoxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHTUYICZOCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylopyranose triacetate can be synthesized through the acetylation of xylopyranose. The process typically involves the reaction of xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at a temperature of around 0-5°C, to ensure the selective acetylation of the hydroxyl groups on the xylopyranose molecule .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by allowing for better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Xylopyranose triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Chemical Research

Xylopyranose triacetate serves as a key intermediate in the synthesis of other glycosides and oligosaccharides. Its ability to participate in glycosylation reactions is crucial for creating complex carbohydrates that have various biological functions. The compound's selective acetylation pattern allows for distinct chemical behavior, which can be exploited in synthetic applications.

Synthesis Pathways

The synthesis typically involves the acetylation of D-xylopyranose using acetic anhydride in the presence of a catalyst such as pyridine. Continuous flow reactors may also be used to enhance efficiency and yield during production.

Pharmaceutical Applications

This compound exhibits significant biological activity, primarily through its role in glycosylation processes essential for protein folding, cell adhesion, and immune response. Research has shown that it interacts with specific targets within biochemical pathways, influencing molecular and cellular processes. Its pharmacokinetics suggest that it is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine.

Antiviral Potential

Recent studies have explored the antiviral properties of xylopyranose derivatives. For instance, compounds derived from xylopyranose have demonstrated inhibitory effects against various viruses by targeting specific enzymes involved in viral replication .

Biochemical Studies

Research into this compound has revealed its potential effects on glycosylation pathways. This includes studies on how it influences enzyme activity related to glycosidic bond formation and breakdown. Understanding these interactions can provide insights into its physiological roles and potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Glycosylation Studies : Investigations into how this compound influences glycosylation pathways have shown promising results regarding its role in enhancing enzyme activity related to carbohydrate metabolism .
  • Antimicrobial Activity : Research has demonstrated that derivatives of xylopyranose exhibit antimicrobial properties against various pathogens, indicating potential applications in antibiotic development .
  • Thermal Properties : Studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have provided insights into the thermal stability and behavior of xylopyranose derivatives under varying conditions .

Mechanism of Action

The mechanism of action of xylopyranose triacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release xylopyranose, which can then participate in various metabolic pathways. The acetyl groups can also modify the compound’s interaction with enzymes and other proteins, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Acetylation Sites Key Properties Applications References
Xylopyranose triacetate C₁₃H₁₆Cl₃NO₈ (e.g.) 2,3,4-O-acetyl - Melting point: 100–102°C
- Soluble in organic solvents
- Reactive azide group (CAS 53784-33-1)
Drug intermediates, glycosylation studies
Cellulose triacetate [C₆H₇O₂(OOCCH₃)₃]ₙ ≥92% hydroxyls acetylated - Heat resistance (stable up to 300 years)
- Low water permeability
Films, fibers, photographic supports
Tri-O-acetyl-β-L-fucopyranosyl fluoride C₁₂H₁₇FO₇ 2,3,4-O-acetyl - Fluoride group enhances glycosylation reactivity
- Molecular weight: 292.26
Enzymatic studies, glycoside synthesis
Isorhamnetin 3-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] C₂₈H₃₂O₁₆ Xylopyranose linked to glucoside - Flavonoid backbone
- Antioxidant properties
Nutraceuticals, anti-inflammatory agents

Thermal and Chemical Stability

  • This compound: Less thermally stable than cellulose triacetate but more reactive in organic syntheses due to labile acetyl groups .
  • Cellulose triacetate : Superior heat resistance (retains properties at 21°C/50% RH for centuries) due to high acetylation (≥92%) .
  • Triacetate fibers (textile) : Retain creases at high temperatures (e.g., heat-setting at 200°C) vs. acetate fibers, which degrade .

Research Findings and Data

Comparative Performance in Blends

  • This compound/cellulose triacetate blends (25% xylan) exhibit mechanical properties comparable to pure cellulose triacetate, making them viable for biodegradable films .
  • Oxygen permeability : Hemicellulose films (including acetylated xylan) match amylose films (~2.5 cm³·μm/m²·day·kPa) but have higher water vapor permeability than cellulose triacetate .

Biological Activity

Xylopyranose triacetate, a derivative of D-xylopyranose, is noteworthy for its biological activities, particularly in glycosylation processes and potential antimicrobial effects. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical formula: C10_{10}H12_{12}O5_{5}) is synthesized from D-xylopyranose by acetylation. Its structure allows it to participate in various biochemical pathways, particularly in the synthesis of complex carbohydrates and glycosides.

Biological Activity

1. Glycosylation Processes

  • This compound plays a critical role in glycosylation, a process essential for the formation of glycoproteins and glycolipids. This activity is vital for cellular communication and signaling pathways, impacting various physiological functions.

2. Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
    • Fungi: Effective against Candida albicans and Candida glabrata.
    • Bacteria: Demonstrated activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules. The compound is involved in several biochemical mechanisms:

  • Enzyme Interaction: this compound acts as a substrate for glycosidases, facilitating the hydrolysis of glycosidic bonds in polysaccharides. This interaction enhances the release of monosaccharides from complex carbohydrates .
  • Antimicrobial Mechanism: The antimicrobial effect is hypothesized to involve disruption of cellular membranes or interference with metabolic pathways in target organisms .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32-256 μg/mL
Candida glabrata32-256 μg/mL
Staphylococcus aureus32-128 μg/mL
Escherichia coli64-256 μg/mL

Research Insights

  • Synthesis and Characterization :
    • A study highlighted the synthesis of various d-xylopyranosides, including this compound, which were tested for their antimicrobial properties. The results indicated that compounds with longer hydrocarbon chains exhibited enhanced activity .
  • Mutagenic Activity Assessment :
    • In an Ames test using Salmonella typhimurium, xylopyranose derivatives showed no mutagenic effects, indicating a favorable safety profile for potential therapeutic applications .
  • Biochemical Pathways :
    • This compound is involved in metabolic pathways leading to the synthesis of monosaccharides through selective cleavage reactions, further emphasizing its importance in carbohydrate metabolism .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing xylopyranose triacetate with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via acetylation of xylopyranose using acetic anhydride as the acetylating agent, often catalyzed by sulfuric acid or pyridine . Optimization involves adjusting reaction temperature (typically 40–60°C), molar ratios of reactants (e.g., 3:1 acetic anhydride:xylopyranose), and reaction time (4–8 hours). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Response Surface Methodology (RSM) can systematically optimize these parameters by analyzing interactions between variables (e.g., temperature, time, catalyst concentration) .

Table 1 : Optimized synthesis conditions using RSM (adapted from )

ParameterOptimal RangeImpact on Yield
Temperature50–55°CHigh
Reaction Time6–7 hoursModerate
Acetic Anhydride Ratio3.2:1Critical

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm acetyl group integration (three acetate signals at δ ~2.0 ppm in ¹H NMR) and anomeric configuration (α/β) .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1230 cm⁻¹ (C-O acetyl) validate acetylation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 210 nm .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ for C₁₁H₁₆O₈Na, m/z ~299) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25–60°C for 24–72 hours. Samples are analyzed periodically via HPLC to monitor degradation (e.g., deacetylation or hydrolysis). Kinetic modeling (e.g., first-order decay) quantifies degradation rates, while Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Cross-Validation : Compare data with literature values (e.g., Chemical Shift Databases) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous correlations .
  • Dynamic NMR : Detect conformational changes (e.g., anomeric equilibrium) at variable temperatures .

Q. What computational methods are suitable for studying the reactivity and conformational dynamics of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts optimized geometries, acetyl group rotational barriers, and transition states for hydrolysis .
  • Molecular Dynamics (MD) Simulations : Analyze solvation effects (e.g., in DMSO or water) and hydrogen-bonding networks .
  • Docking Studies : Investigate interactions with enzymes (e.g., acetyl esterases) for biodegradation analysis .

Q. How can response surface methodology (RSM) improve the scalability of this compound synthesis?

  • Methodological Answer : RSM identifies critical factors (e.g., catalyst concentration, solvent volume) and their interactions through central composite designs. For example, a 3-factor RSM design may reveal that increasing solvent polarity (e.g., acetone vs. toluene) reduces byproduct formation by 15% .

Table 2 : Key variables in RSM optimization for synthesis scalability

VariableLow LevelHigh LevelOptimal Setting
Catalyst (%)0.52.01.2
Solvent Volume (mL)50150100
Stirring Rate (rpm)200600400

Q. What advanced statistical approaches are recommended for analyzing contradictory data in acetylation efficiency studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies hidden patterns in datasets with conflicting variables (e.g., yield vs. purity). Bootstrapping or Monte Carlo simulations quantify uncertainty in kinetic models, while ANOVA resolves batch-to-batch variability .

Key Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., humidity, reagent lot numbers) to minimize variability .
  • Ethical Reporting : Disclose limitations (e.g., side reactions in synthesis) and validate findings against independent datasets .
  • Literature Synthesis : Cross-reference findings with prior studies on analogous compounds (e.g., cellulose triacetate ).

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